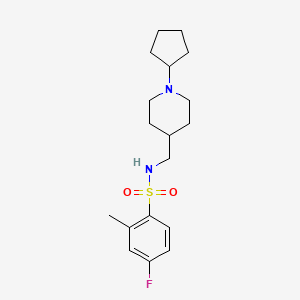![molecular formula C21H23N5O2 B2434532 6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 896825-57-3](/img/no-structure.png)
6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Scaffolds in Medicinal Chemistry
Hydantoin derivatives, including compounds structurally similar to 6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione, serve as a preferred scaffold in medicinal chemistry. They exhibit diverse biological and pharmacological activities in therapeutic and agrochemical applications. Specifically, hydantoin and its hybrids play a significant role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The review by Shaikh et al. (2023) discusses the Bucherer-Bergs reaction, an efficient method for synthesizing hydantoin, emphasizing its significance in the synthesis of important natural products and potential therapeutics Shaikh et al., 2023.
Role in Antitumor Activity
Imidazole derivatives, a category that includes compounds like this compound, have demonstrated significant antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole and other structural variants have been reviewed, showing promising results in preclinical testing stages for antitumor drugs and compounds with varying biological properties Iradyan et al., 2009.
Purine Motifs in Medicinal Chemistry
The compound's purine motif is crucial in medicinal chemistry due to its presence in pharmaceutically indispensable compounds. Synthesis of purine/benzimidazole hybrids by introducing benzimidazole at specific positions of purine has shown to improve activity and selectivity, providing new opportunities for biological activities. Yimer and Fekadu (2015) discuss the in vitro anticancer activities of synthesized purine/benzimidazole hybrids, emphasizing the significance of purine motifs in medicinal chemistry Yimer & Fekadu, 2015.
Organic Optoelectronics
4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)-based materials, closely related to this compound, have emerged as platforms for applications in organic optoelectronics. They are used in sensors, organic thin-film transistors, and organic photovoltaics. Recent developments in the structural design and synthesis of BODIPY-based organic semiconductors for OLED devices are covered by Squeo and Pasini (2020), highlighting their potential as 'metal-free' infrared emitters Squeo & Pasini, 2020.
Properties
CAS No. |
896825-57-3 |
|---|---|
Molecular Formula |
C21H23N5O2 |
Molecular Weight |
377.448 |
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H23N5O2/c1-12(2)10-25-19(27)17-18(23(6)21(25)28)22-20-24(17)11-15(5)26(20)16-8-13(3)7-14(4)9-16/h7-9,11H,1,10H2,2-6H3 |
InChI Key |
FLSSVIPEBKIPMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


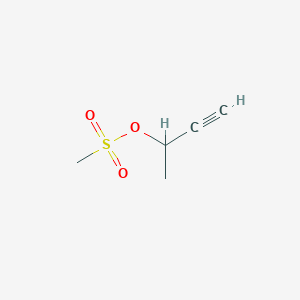
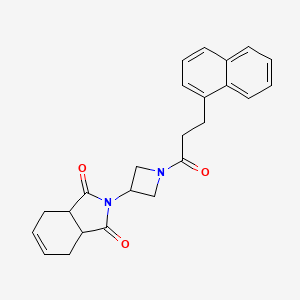
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2434451.png)
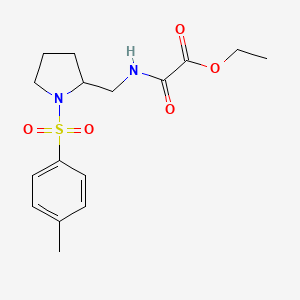
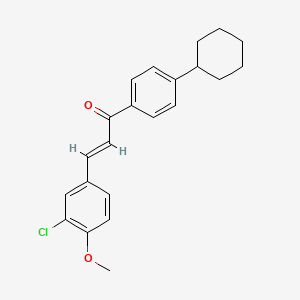
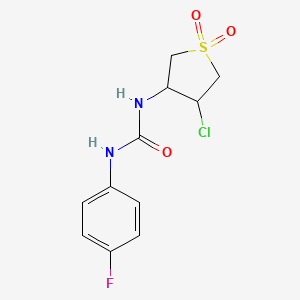
![7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2434456.png)
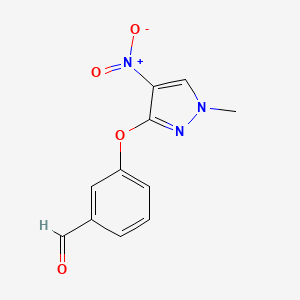
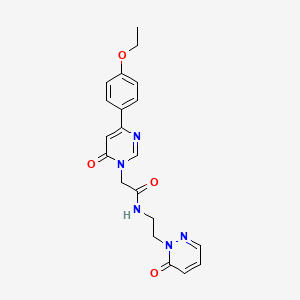
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2434467.png)
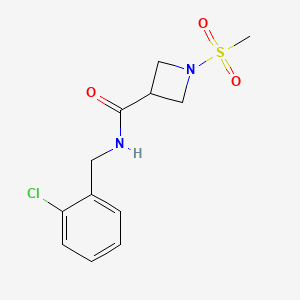
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2434470.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate](/img/structure/B2434471.png)
